2,2-Dichloro-1-(3-hydroxyphenyl)ethanone MSDS and safety data
2,2-Dichloro-1-(3-hydroxyphenyl)ethanone MSDS and safety data
Technical Whitepaper: 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone Role: Critical Impurity Standard & Synthetic Intermediate CAS: 26455-63-0 | Molecular Formula: C₈H₆Cl₂O₂
Part 1: Chemical Identity & Molecular Architecture
2,2-Dichloro-1-(3-hydroxyphenyl)ethanone is a highly reactive
Unlike its monochloro analog (a direct precursor to Phenylephrine), the gem-dichloro motif confers heightened electrophilicity to the carbonyl carbon and the
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Relevance |
| Molecular Weight | 205.04 g/mol | Calculation of stoichiometry for impurity spiking. |
| Appearance | Off-white to pale yellow solid | Color shifts often indicate oxidative degradation (quinone formation). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; requires organic co-solvents for biological assay. |
| Reactivity Class | Dual reactivity: Nucleophilic phenol + Electrophilic ketone "warhead." | |
| Melting Point | ~108–112°C (Typical) | Distinct from the monochloro analog (~118°C). |
Part 2: Hazard Profiling & Toxicology (The "Why" of Safety)
Critical Warning: This compound is not merely an "irritant."[1][2][3] It is a pharmacological weapon against the mucous membranes.
The Lachrymator Mechanism (TRPA1 Agonism)
Alpha-haloketones function as potent lachrymators (tear agents) not through simple acidity, but via specific biological targeting.
-
Mechanism: The electrophilic
-carbon undergoes rapid alkylation with cysteine thiols on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) located on sensory nerve endings.[4] -
Result: This covalent modification locks the ion channel open, causing a massive influx of calcium (
) that the brain interprets as burning pain, triggering the lachrymal reflex (tears) and blepharospasm (eyelid closure).
GHS Hazard Classification (Derived from SAR)
Based on Structure-Activity Relationships (SAR) of
-
Skin Corr.[2][3][5] 1B: Causes severe skin burns and eye damage.[2]
-
Eye Dam. 1: Irreversible corneal damage possible upon direct contact.
-
Skin Sens. 1: High potential for allergic contact dermatitis due to protein haptenization.
-
STOT SE 3: Respiratory tract irritation (inhalation of dust/vapors).
Part 3: Strategic Handling & Containment
Engineering Controls
-
Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Weighing: Do not weigh on an open bench. Use a localized powder containment hood or dissolve the solid inside the fume hood before transport.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Standard nitrile gloves are insufficient for prolonged contact with
-haloketones.-
Recommendation:Double-gloving . Inner layer: Nitrile (4 mil). Outer layer: Silver Shield® (Laminate) or heavy-gauge Butyl Rubber.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >1g.
-
Respiratory: If fume hood containment is breached, a full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges is mandatory.
Visual Workflow: Exposure Control Hierarchy
Figure 1: The hierarchy of defense against alpha-haloketone exposure. Note the critical role of the chemical quench.
Part 4: Synthetic Utility & Reaction Pathways
In drug development, this compound serves as a marker for "over-chlorination" during the Friedel-Crafts acylation or alpha-chlorination steps of Phenylephrine synthesis.
Formation Pathway (Impurity Genesis)
The synthesis of Phenylephrine typically involves the chlorination of 3-hydroxyacetophenone.
-
Desired Reaction: Monochlorination to 2-chloro-1-(3-hydroxyphenyl)ethanone.
-
Over-Reaction: Excess chlorine or sulfuryl chloride (
) leads to the gem-dichloro species (CAS 26455-63-0).
Chemical Decontamination (The "Quench")
To safely dispose of this compound or clean glassware, you must destroy the alkylating "warhead."
-
Reagent: 5-10% Aqueous Sodium Thiosulfate (
). -
Mechanism: The thiosulfate anion (
) is a soft nucleophile that rapidly displaces the chlorides, forming a water-soluble, non-volatile Bunte salt. -
Protocol: Soak all contaminated glassware in thiosulfate solution for 24 hours before standard washing.
Visual Workflow: Synthetic & Degradation Pathways
Figure 2: The genesis of the dichloro impurity during API synthesis and the chemical path to safe disposal.
Part 5: Emergency Protocols
| Scenario | Immediate Action | Rationale |
| Eye Contact | Flush for 15+ mins with saline/water. Hold eyelids open. | Corrosive damage is rapid; immediate dilution is the only way to save the cornea. |
| Skin Contact | Do NOT scrub. Wash gently with soap and water. Apply Polyethylene Glycol (PEG 300) if available. | Scrubbing drives the alkylator deeper into the dermis. PEG acts as a solvent to extract the lipophilic ketone. |
| Spill (<10g) | Cover with vermiculite soaked in 10% Sodium Thiosulfate . | Thiosulfate chemically neutralizes the lachrymator in situ. |
| Inhalation | Evacuate to fresh air.[6][7][2][5][8][9][10] Administer oxygen if breathing is labored. | Pulmonary edema can be delayed up to 24 hours. |
References
-
European Pharmacopoeia (Ph. Eur.) . Phenylephrine Hydrochloride: Impurity D. 10th Edition. Strasbourg, France: EDQM.
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 122046, 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone. Retrieved from PubChem. Link
-
Bessac, B. F., & Jordt, S. E. (2008) . Breathtaking irritancy: TRPA1 activates respiration reflexes. Cell, 134(2), 201-202. (Mechanism of alpha-haloketone toxicity). Link
-
Occupational Safety and Health Administration (OSHA).
-Chloroacetophenone. (SAR Reference for Class Toxicity). Link -
Sigma-Aldrich (Merck) . Safety Data Sheet: 2-Chloro-1-(3-hydroxyphenyl)ethanone. (Analogous Safety Data). Link
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